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Introduction
Conodurine is a bisindole alkaloid first isolated from the bark of Tabernaemontana holstii and

subsequently found in other species of the Tabernaemontana genus, such as

Tabernaemontana corymbosa.[1][2] This natural product has garnered significant interest within

the scientific community due to its diverse and potent biological activities. As a member of the

complex family of indole alkaloids, Conodurine's intricate chemical architecture is responsible

for its notable pharmacological effects, including acetylcholinesterase and

butyrylcholinesterase inhibition, leishmanicidal and antibacterial properties, and its role as a

potent autophagy inhibitor.[1][3] This technical guide provides a comprehensive overview of the

chemical structure of Conodurine, alongside available experimental data and insights into its

mechanisms of action.

Chemical Structure and Identification
Conodurine possesses a complex pentacyclic structure, characterized by two indole moieties

linked together. Its systematic IUPAC name is methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-

methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-

tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-

tetraene-1-carboxylate.
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Below is a 2D representation of the chemical structure of Conodurine, generated using the

DOT language.
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Figure 1: Simplified logical diagram of the Conodurine chemical structure.

Table 1: Chemical Identifiers for Conodurine
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Identifier Value

IUPAC Name

methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-

methoxycarbonyl-17-methyl-10,17-

diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-

3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-

diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadec

a-2(10),4(9),5,7-tetraene-1-carboxylate

SMILES String
CCC1=C[C@H]2N(C)[C@H]3--INVALID-LINK--

N4)CC3

InChI Key QJHYXWBJZHUJGS-UHFFFAOYSA-N

Chemical Formula C₄₃H₅₂N₄O₅

Molar Mass 704.91 g/mol

Spectroscopic Data
The structure of Conodurine has been elucidated using a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). While detailed spectral data is not readily available in publicly accessible

literature, this section outlines the expected spectroscopic characteristics based on its known

structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in

Conodurine
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Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Indole N-H 7.5 - 8.5 -

Aromatic C-H 6.5 - 7.5 100 - 140

Methoxy (-OCH₃) 3.5 - 4.0 50 - 60

Ester (-COOCH₃) 3.5 - 4.0
50 - 55 (O-CH₃), 170 - 175

(C=O)

Aliphatic C-H 1.0 - 4.5 20 - 70

Ethylidene (=CH-CH₃)
5.0 - 5.5 (vinyl H), 1.5 - 2.0

(methyl H)

110 - 140 (=CH), 10 - 20 (-

CH₃)

Table 3: Expected Mass Spectrometry Fragmentation Patterns for Conodurine (Electron

Impact - EI-MS)

Fragmentation Process Expected m/z of Fragment

Loss of methoxycarbonyl radical (-•COOCH₃) M - 59

Loss of methoxy radical (-•OCH₃) M - 31

Loss of ethyl radical (-•CH₂CH₃) M - 29

Cleavage of the bond between the indole units
Various fragments corresponding to the

individual indole moieties

Table 4: Predicted Infrared (IR) Spectroscopy Absorption Bands for Conodurine
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (Indole) 3300 - 3500 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium-Strong

C=O Stretch (Ester) 1730 - 1750 Strong

C=C Stretch (Aromatic) 1500 - 1600 Medium

C-N Stretch 1200 - 1350 Medium

C-O Stretch (Ester, Ether) 1000 - 1300 Strong

Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation or total synthesis of Conodurine
are not extensively documented in readily available literature. However, a general workflow for

the isolation of bisindole alkaloids from Tabernaemontana species can be outlined.

General Isolation Workflow for Bisindole Alkaloids
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Figure 2: General experimental workflow for the isolation of Conodurine.
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Biological Activities and Signaling Pathways
Conodurine exhibits a range of biological activities, with its inhibitory effects on

acetylcholinesterase and autophagy being of particular interest in drug development.

Acetylcholinesterase Inhibition
Conodurine is a known inhibitor of both acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter

acetylcholine.[1] By inhibiting these enzymes, Conodurine increases the levels of

acetylcholine in the synaptic cleft, a mechanism that is a key therapeutic strategy for conditions

such as Alzheimer's disease. The exact binding mode of Conodurine to the active site of

acetylcholinesterase has not been fully elucidated, but it is hypothesized to interact with key

amino acid residues in the catalytic and peripheral anionic sites of the enzyme.

Synaptic Cleft

Acetylcholine
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Figure 3: Conceptual diagram of Acetylcholinesterase inhibition by Conodurine.

Autophagy Inhibition
Conodurine has been identified as a potent inhibitor of autophagy, a cellular process

responsible for the degradation and recycling of damaged organelles and proteins.[3] It is

suggested that Conodurine exerts this effect by attenuating lysosomal acidification. A key

signaling pathway that regulates autophagy is the mTOR (mammalian target of rapamycin)

pathway. While the precise molecular interactions are still under investigation, it is plausible

that Conodurine's effect on lysosomal function interferes with the complex signaling cascade

governed by mTOR.
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Figure 4: Proposed mechanism of Autophagy inhibition by Conodurine.

Conclusion
Conodurine stands out as a promising natural product with a multifaceted pharmacological

profile. Its complex bisindole structure underpins its potent biological activities, making it a

valuable lead compound for the development of new therapeutic agents, particularly in the

areas of neurodegenerative diseases and cancer. Further research is warranted to fully

elucidate the detailed spectroscopic characteristics, develop efficient synthetic routes, and

precisely map its interactions within key cellular signaling pathways. This in-depth

understanding will be crucial for harnessing the full therapeutic potential of Conodurine and its

derivatives.
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Disclaimer: The quantitative data presented in the tables for NMR, MS, and IR spectroscopy

are predicted values based on the known chemical structure and general spectroscopic

principles. Detailed experimental data for Conodurine was not available in the public domain

at the time of this writing. The experimental protocol provided is a general guideline and would

require optimization for the specific isolation of Conodurine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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